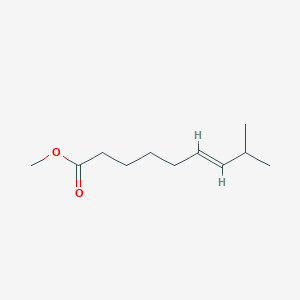

Methyl (E)-8-methylnon-6-enoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-8-methylnon-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNUXABWYPYWTB-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112375-54-9 |

Source

|

| Record name | 6-Nonenoic acid, 8-methyl-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112375549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

role of "Methyl (E)-8-methylnon-6-enoate" in capsaicinoid pathway

Whitepaper: The Strategic Role of Methyl (E)-8-methylnon-6-enoate in Capsaicinoid Biosynthesis and Drug Development

Executive Summary

The capsaicinoid pathway is a unique biosynthetic engine responsible for the production of capsaicin, the pungent alkaloid endemic to the Capsicum genus. While the terminal condensation of vanillylamine and a branched-chain fatty acyl-CoA is well documented, the intermediate lipid biochemistry remains a focal point for both synthetic biology and pharmacology. Methyl (E)-8-methylnon-6-enoate —the methyl ester derivative of the native capsaicin precursor, (E)-8-methylnon-6-enoic acid—serves a dual, critical role in this domain.

For research scientists, it acts as an indispensable analytical probe for mapping site-specific natural isotope fractionation (SNIF-NMR) to elucidate enzymatic desaturation mechanisms[1]. For drug development professionals, it functions as a highly stable synthetic intermediate for the scalable production of non-pungent, thermogenic capsinoids (e.g., capsiate) targeting obesity and metabolic dysfunction[2][3]. This technical guide deconstructs the biochemical, analytical, and synthetic utility of Methyl (E)-8-methylnon-6-enoate.

Biosynthetic Grounding: The Lipid Precursor Pathway

Capsaicin biosynthesis represents the convergence of two distinct metabolic pathways: the phenylpropanoid pathway (yielding vanillylamine) and the branched-chain fatty acid pathway (yielding the acyl moiety)[4].

The fatty acid chain originates from L-valine, which undergoes deamination and decarboxylation to form isobutyryl-CoA. Through iterative chain elongation via malonyl-CoA and specific desaturation, the plant synthesizes (E)-8-methylnon-6-enoic acid[5]. This free fatty acid is subsequently activated to (E)-8-methylnon-6-enoyl-CoA before being condensed with vanillylamine by the enzyme Capsaicin Synthase (CS).

Figure 1: Biosynthetic convergence of the capsaicinoid pathway.

Analytical Role: Isotopic Tracking via SNIF-NMR

To understand the precise enzymatic mechanisms of the capsaicinoid pathway—specifically the origin of hydrogen atoms and the nature of the Δ6 desaturation—researchers rely on Quantitative 2H NMR spectroscopy[6]. However, analyzing intact capsaicin or free (E)-8-methylnon-6-enoic acid presents severe spectral crowding and poor resolution in liquid-crystalline polypeptide solutions.

The Causality of Derivatization: By cleaving the amide bond of natural capsaicin and converting the released fatty acid into Methyl (E)-8-methylnon-6-enoate , researchers eliminate the quadrupolar broadening caused by the polar carboxyl/amide groups[1]. The methyl ester is highly lipophilic and aligns predictably in chiral oriented solvents, allowing for the precise measurement of the individual (2H/1H)i ratio at each pro-R and pro-S hydrogen position[7].

This analytical workflow revealed a nonstatistical isotopic distribution of deuterium, proving that the hydrogen atoms at C3 to C7 originate alternately from the substrate and the environment, and confirming that the Δ6-E desaturation in Capsicum closely mimics the Z desaturation mechanism found in higher plants[1][6].

Figure 2: Analytical workflow for site-specific natural isotope fractionation.

Pharmacological Utility: Synthesis of Non-Pungent Capsinoids

Capsaicin is a potent agonist of the transient receptor potential vanilloid subfamily 1 (TRPV1), driving thermogenesis and energy expenditure. However, its intense pungency limits its therapeutic viability for obesity and metabolic disorders[2]. Molecular docking studies indicate that capsaicin's pungency is driven by a specific hydrogen bond at the amide linkage that anchors it to TRPV1[2].

Capsiate , an ester analog (vanillyl alcohol + (E)-8-methylnon-6-enoic acid), lacks this hydrogen bond. It activates TRPV1 in the gut to induce browning of white adipose tissue without triggering the nociceptive pain response in the oral cavity[2][8].

Because natural extraction of capsiate is inefficient, Methyl (E)-8-methylnon-6-enoate is heavily utilized as a scalable synthetic intermediate. It undergoes transesterification or cross-coupling with vanillyl alcohol derivatives to produce high-purity capsiate for clinical trials[3][9].

Data Presentation: Comparative Profiling

Table 1: Structural and Pharmacological Comparison of Pathway Derivatives

| Compound | Molecular Formula | Role in Pathway / Research | TRPV1 Binding Efficacy | Pungency Profile |

| Capsaicin | C18H27NO3 | End Product (Amide) | High (Anchored via H-bond) | Highly Pungent |

| (E)-8-methylnon-6-enoic acid | C10H18O2 | Native Lipid Precursor | None (Inactive precursor) | Non-Pungent |

| Methyl (E)-8-methylnon-6-enoate | C11H20O2 | Analytical Probe / Synthetic Intermediate | None (Inactive precursor) | Non-Pungent |

| Capsiate | C18H26O4 | Synthetic/Natural Ester Analog | Moderate (Lacks anchoring H-bond) | Non-Pungent |

Table 2: Site-Specific Natural Deuterium Distribution (SNIF-NMR Data Summary)[1][6]

| Carbon Position (Methyl Ester) | Isotopic Impoverishment / Enrichment | Biosynthetic Implication |

| Isobutyl portion (C8, C9) | Highly impoverished in 2H | Derived directly from L-Valine |

| C3 to C7 (Aliphatic chain) | Alternating pattern of (2H/1H)i | Alternating hydrogen origins (malonyl-CoA vs. cellular water) |

| C6 and C7 (Ethylenic) | C6 impoverished, C7 unchanged | Confirms specific Δ6-E desaturation mechanism |

Self-Validating Experimental Protocols

Protocol 1: Derivatization of Capsaicin to Methyl (E)-8-methylnon-6-enoate for NMR

Objective: Isolate the fatty acyl chain while preserving the natural isotopic distribution.

-

Alkaline Hydrolysis: Dissolve 500 mg of high-purity capsaicin isolate in 20 mL of 2M methanolic KOH. Reflux under an inert argon atmosphere for 4 hours to cleave the amide bond without inducing isotopic exchange at the alpha-carbon.

-

Acidification & Extraction: Cool the mixture to 4°C. Acidify to pH 2.0 using 6M HCl. Extract the resulting (E)-8-methylnon-6-enoic acid with hexane (3 x 20 mL). Wash the organic layer with brine and dry over anhydrous Na2SO4.

-

Esterification: Evaporate the hexane under a gentle stream of N2. Resuspend the free fatty acid in 10 mL of 14% Boron Trifluoride (BF3) in methanol. Reflux for 30 minutes.

-

Purification: Quench with 10 mL of distilled water. Extract the Methyl (E)-8-methylnon-6-enoate with pentane. Purify via silica gel chromatography (Hexane:Ethyl Acetate 95:5).

-

Validation: Confirm esterification via GC-MS (Target MW: 184.27 g/mol ) prior to loading into the NMR spectrometer with polypeptide aligning media.

Protocol 2: Transesterification Synthesis of Capsiate

Objective: Synthesize non-pungent capsiate utilizing the methyl ester intermediate.

-

Reagent Preparation: Dry Methyl (E)-8-methylnon-6-enoate (1.0 eq) and vanillyl alcohol (1.2 eq) under vacuum.

-

Catalysis: Dissolve both reagents in anhydrous toluene. Add a catalytic amount of Novozym 435 (immobilized Candida antarctica lipase B) to drive the transesterification, avoiding harsh chemical catalysts that could isomerize the delicate (E)-Δ6 double bond.

-

Reaction: Stir the mixture at 60°C for 24 hours under a continuous vacuum (50 mbar) to remove the methanol byproduct, driving the equilibrium toward capsiate formation.

-

Isolation: Filter out the immobilized enzyme. Wash the filtrate with saturated NaHCO3 to remove unreacted phenols. Concentrate under reduced pressure.

-

Validation: Purify via preparative HPLC. Validate TRPV1 agonist activity via in vitro calcium imaging on HEK293 cells expressing TRPV1[8].

References

-

Natural Deuterium Distribution in Branched-Chain Medium-Length Fatty Acids is Nonstatistical: A Site-Specific Study by Quantitative 2H NMR Spectroscopy of the Fatty Acids of Capsaicinoids. ResearchGate / ChemBioChem.[Link]

-

Binding Efficacy and Thermogenic Efficiency of Pungent and Nonpungent Analogs of Capsaicin. MDPI.[Link]

-

Bulk Process for Enrichment of Capsinoids from Capsicum Fruit. MDPI.[Link]

-

Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845). NP-MRD.[Link]

-

Analysis of NAD 2D-NMR Spectra of Saturated Fatty Acids in Polypeptide Aligning Media by Experimental and Modeling Approaches. ResearchGate.[Link]

-

Capsiate | CAS#:205687-01-0. Chemsrc.[Link]

-

Full article: Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance. Taylor & Francis.[Link]

Sources

- 1. Natural deuterium distribution in branched-chain medium-length fatty acids is nonstatistical: a site-specific study by quantitative 2H NMR spectroscopy of the fatty acids of capsaicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. np-mrd.org [np-mrd.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Capsiate | CAS#:205687-01-0 | Chemsrc [chemsrc.com]

- 9. tandfonline.com [tandfonline.com]

Unveiling the Aromatic Signature: A Technical Guide to Methyl (E)-8-methylnon-6-enoate as a Plant Volatile

This guide provides a comprehensive technical overview of Methyl (E)-8-methylnon-6-enoate, a branched-chain fatty acid ester that contributes to the complex aromatic profiles of various plants. We will delve into its biosynthesis, ecological significance, and the analytical methodologies required for its robust detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of plant science, analytical chemistry, and drug development who are investigating the intricate world of plant secondary metabolites.

Introduction: The Chemical Identity and Aromatic Contribution of Methyl (E)-8-methylnon-6-enoate

Methyl (E)-8-methylnon-6-enoate is a medium-chain fatty acid methyl ester.[1] As a volatile organic compound (VOC), it is released by various plant tissues and contributes to the characteristic aroma, or "volatilome," of the organism.[2][3] These VOCs are not mere byproducts of metabolism; they are crucial chemical messengers that mediate interactions between plants and their environment.[2][4][5] The intricate blend of these compounds, including esters like Methyl (E)-8-methylnon-6-enoate, can attract pollinators, repel herbivores, and even signal to neighboring plants.[2][3][4]

The presence and concentration of this ester can be influenced by genetic factors, developmental stage, and environmental stimuli, making its study essential for understanding plant biology and for applications in agriculture and food science.[6]

Table 1: Chemical Properties of (E)-8-Methyl-6-nonenoic Acid and its Methyl Ester

| Property | (E)-8-Methyl-6-nonenoic Acid | Methyl (E)-8-methylnon-6-enoate |

| Molecular Formula | C10H18O2 | C11H20O2 |

| Molecular Weight | 170.25 g/mol [7] | 184.28 g/mol |

| CAS Number | 59320-77-3[7][8] | Not explicitly found, derived from the acid |

| Class | Medium-chain fatty acid[1] | Fatty acid methyl ester |

| Key Structural Feature | Methyl-branched, unsaturated fatty acid | Methyl ester of a methyl-branched, unsaturated fatty acid |

Occurrence in the Plant Kingdom

While research into the full distribution of Methyl (E)-8-methylnon-6-enoate is ongoing, its presence, along with its parent acid and other ester forms, has been notably identified in the genus Capsicum (peppers).[6] Its biosynthesis is intricately linked to the production of capsaicinoids, the compounds responsible for the pungency of chili peppers.[9][10][11] Beyond peppers, the parent compound, 8-methylnonenoate, has been detected in a variety of other plants, suggesting that its methyl ester may also have a wider distribution.[1]

Table 2: Documented Occurrence of 8-Methylnon-6-enoate and its Derivatives in Plants

| Plant Species | Compound Identified | Significance/Context | Reference(s) |

| Capsicum annuum | 8-Methyl-6-nonenoic acid | Precursor in capsaicin biosynthesis, contributes to pungency levels. | [1] |

| Capsicum baccatum | Isobutyl 8-methylnon-6-enoate | Component of the volatile aroma profile. | |

| Capsicum chinense | 2-methylbutyl 8-methylnon-6-enoate | Component of the volatile aroma profile. | |

| Various Pepper Cultivars | 4-methyl-pentyl 8-methylnon-6-enoate, Isopentyl 8-methylnon-6-enoate | Marker volatile compounds at different fruit ripening stages. | [6] |

| Watermelons, Dandelions, Ginsengs, Jutes, Sweet Basils | 8-Methylnonenoate (form not specified) | Detected, but not quantified. | [1] |

Biosynthesis and Metabolic Significance

Methyl (E)-8-methylnon-6-enoate is a product of the plant's secondary metabolism, specifically derived from the fatty acid and branched-chain amino acid pathways.[1][6] The backbone of the molecule, 8-methyl-6-nonenoic acid, originates from the catabolism of branched-chain amino acids like leucine or valine.[1]

In Capsicum species, this pathway is particularly well-studied due to its connection to capsaicin synthesis. The fatty acid, 8-methyl-6-nonenoic acid, is activated to its coenzyme A (CoA) thioester, trans-8-methyl-6-nonenoyl-CoA.[9][11] This intermediate stands at a critical metabolic crossroads. It can either be condensed with vanillylamine by the enzyme capsaicin synthase to form capsaicin or potentially be esterified to form volatile esters like Methyl (E)-8-methylnon-6-enoate.[9][11] The formation of the methyl ester would likely be catalyzed by an alcohol acyltransferase (AAT), an enzyme class known for producing volatile esters in fruits.[6]

Figure 1: Proposed Biosynthetic Pathway. This diagram illustrates the origin of Methyl (E)-8-methylnon-6-enoate from branched-chain amino acids and its relationship to the capsaicinoid pathway in Capsicum species.

Ecological and Physiological Roles

Plant volatiles are a critical component of chemical communication in ecosystems.[2][3] While the specific ecological functions of Methyl (E)-8-methylnon-6-enoate have not been individually characterized, as a component of a plant's scent profile, it likely contributes to a range of interactions:

-

Pollinator Attraction: The fruity and floral notes often associated with esters can serve as attractants for pollinators, guiding them to the flower.[2][12]

-

Herbivore Deterrence: Certain volatile blends can act as repellents to herbivores, protecting the plant from being eaten.[4]

-

Indirect Defense: When a plant is attacked by an herbivore, it can release a specific blend of volatiles, including esters, that attract predators or parasitoids of the attacking insect.[2][4] This serves as a "call for help" and is a key mechanism of indirect plant defense.

-

Fruit Ripening and Quality: In fruits like peppers, the profile of volatile esters changes during ripening, contributing to the final aroma and flavor that attracts seed dispersers and is a key indicator of fruit quality.[6]

The study of this and other branched-chain esters is crucial for understanding the chemical ecology of plant-insect interactions and for developing novel, environmentally friendly pest management strategies.[3][12]

Analytical Methodologies for Detection and Quantification

The analysis of plant volatiles presents a challenge due to their low concentrations and complex mixtures. The gold standard for the identification and quantification of compounds like Methyl (E)-8-methylnon-6-enoate is Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] To effectively isolate these volatile compounds from the plant matrix, a sample preparation technique is required. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely adopted method for this purpose.[15][16]

The HS-SPME-GC-MS workflow involves:

-

Sample Preparation: Homogenizing the plant tissue to release the volatile compounds.

-

Headspace Extraction (HS-SPME): Exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber coating.

-

Thermal Desorption: Injecting the fiber into the hot GC inlet, where the trapped volatiles are thermally desorbed onto the analytical column.

-

Chromatographic Separation (GC): Separating the individual compounds in the mixture based on their boiling points and affinity for the GC column's stationary phase.

-

Detection and Identification (MS): Fragmenting the separated compounds and identifying them based on their unique mass spectra.

Figure 2: HS-SPME-GC-MS Workflow. A schematic of the key steps involved in the analysis of volatile compounds from a plant matrix.

Detailed Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a robust methodology for the qualitative and quantitative analysis of Methyl (E)-8-methylnon-6-enoate in fruit tissue, adaptable for other plant materials.

A. Materials and Reagents

-

Plant tissue (e.g., fresh pepper fruit)

-

Deionized water

-

Sodium chloride (NaCl), analytical grade

-

Internal standard (e.g., methyl nonanoate, for quantification)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 2 cm[16]

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

B. Sample Preparation

-

Weigh approximately 2.0 g of fresh plant tissue into a grinder or mortar.

-

Add 5.0 mL of a saturated NaCl solution. The salt increases the ionic strength of the aqueous phase, promoting the release of volatiles into the headspace.

-

Homogenize the tissue into a slurry.

-

Transfer the slurry to a 20 mL headspace vial.

-

If performing quantification, spike the sample with a known amount of internal standard.

-

Immediately seal the vial.

C. HS-SPME Extraction

-

Place the sealed vial in a heating block or autosampler tray set to 50°C.

-

Allow the sample to incubate for 10 minutes to allow the headspace to equilibrate.

-

Introduce the SPME fiber into the vial, exposing it to the headspace (do not let it touch the sample slurry).

-

Allow the fiber to extract for 30 minutes at 50°C with gentle agitation.[15]

-

After extraction, retract the fiber and immediately introduce it into the GC inlet for desorption.

D. GC-MS Parameters

-

Injector: Splitless mode, 250°C. Desorption time: 3 minutes.[15][17]

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[15]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 15°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

E. Data Analysis

-

Identification: Tentatively identify Methyl (E)-8-methylnon-6-enoate by comparing its mass spectrum to a reference library (e.g., NIST, Wiley). Confirm identity by comparing the retention index with that of an authentic standard if available.

-

Quantification: Calculate the concentration of the target analyte based on the peak area ratio of the analyte to the internal standard, using a previously established calibration curve.

Future Research Directions

The study of Methyl (E)-8-methylnon-6-enoate offers several avenues for future research. A primary focus should be on elucidating its specific roles in plant-insect interactions through electroantennography (EAG) and behavioral assays. Furthermore, exploring its distribution across a wider range of plant species could reveal novel ecological relationships. From a molecular perspective, identifying and characterizing the specific alcohol acyltransferase (AAT) responsible for its synthesis would provide valuable tools for metabolic engineering, potentially enhancing desirable aroma profiles in crops or developing new strategies for pest management.

References

-

[The role of volatile organic compounds in plant-insect communication]. (2025). PubMed. Retrieved from [Link]

-

Molecular ecology of plant volatiles in interactions with insect herbivores. (2022). Oxford Academic. Retrieved from [Link]

-

The role of volatiles in plant communication. (n.d.). PMC. Retrieved from [Link]

-

Exploring the plant volatile organic compounds in plant–insect interaction: A bibliometric analysis. (2025). Horizon e-Publishing Group. Retrieved from [Link]

-

The Plant Volatile-Sensing Mechanism of Insects and Its Utilization. (2024). MDPI. Retrieved from [Link]

-

Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). PubMed. Retrieved from [Link]

-

HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. (n.d.). PMC. Retrieved from [Link]

-

Screening of Tropical Fruit Volatile Compounds Using Solid-Phase Microextraction (SPME) Fibers and Internally Cooled SPME Fiber. (2006). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

An Overview on Fatty Acid Synthesis and Ecological Consequences in Plants. (2023). Longdom Publishing. Retrieved from [Link]

-

HS-SPME-GC–MS Profiling of Volatile Organic Compounds and Polar and Lipid Metabolites of the “Stendesto” Plum–Apricot Kernel with Reference to Its Parents. (2024). MDPI. Retrieved from [Link]

-

Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. (n.d.). PMC. Retrieved from [Link]

-

Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. (2022). PubMed. Retrieved from [Link]

-

Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. (2022). ResearchGate. Retrieved from [Link]

-

Analysis of Volatile Aroma Components and Regulatory Genes in Different Kinds and Development Stages of Pepper Fruits Based on Non-Targeted Metabolome Combined with Transcriptome. (2023). MDPI. Retrieved from [Link]

-

Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845). (2022). NP-MRD. Retrieved from [Link]

-

Decoding m6Am by simultaneous transcription-start mapping and methylation quantification. (2025). bioRxiv. Retrieved from [Link]

-

Role of very-long-chain fatty acids in plant development, when chain length does matter. (2010). ScienceDirect. Retrieved from [Link]

-

Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. (2021). MDPI. Retrieved from [Link]

-

Biosynthetic Pathways of Hormones in Plants. (2023). MDPI. Retrieved from [Link]

-

Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. (2021). ResearchGate. Retrieved from [Link]

-

Use of Fatty Acids in Fertilizer Formulation: A Systematic Review. (2024). Uniscience Publishers. Retrieved from [Link]

Sources

- 1. np-mrd.org [np-mrd.org]

- 2. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. horizonepublishing.com [horizonepublishing.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 8-Methyl-6-nonenoic acid, predominantly trans analytical standard 59320-77-3 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Plant Volatile-Sensing Mechanism of Insects and Its Utilization [mdpi.com]

- 13. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. HS-SPME-GC–MS Profiling of Volatile Organic Compounds and Polar and Lipid Metabolites of the “Stendesto” Plum–Apricot Kernel with Reference to Its Parents [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Biological Activity of Methyl (E)-8-methylnon-6-enoate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (E)-8-methylnon-6-enoate is a key component of the sex pheromone of the cigarette beetle, Lasioderma serricorne, a significant pest of stored products worldwide. Understanding the intricate relationship between the structure of this semiochemical and its biological activity is paramount for the development of effective and environmentally benign pest management strategies. This technical guide provides an in-depth analysis of the biological activity of Methyl (E)-8-methylnon-6-enoate and its analogs. We will explore its role in insect chemical communication, the structure-activity relationships of related compounds, detailed experimental protocols for activity assessment, and the underlying molecular mechanisms of olfaction.

Introduction: The Chemical Language of Insects

Insects have evolved a sophisticated olfactory system to interpret a vast array of chemical cues from their environment, which is essential for their survival and reproduction. Among the most critical of these chemical signals are pheromones, which mediate intraspecific communication. Sex pheromones, in particular, play a crucial role in mate location and courtship rituals.

The cigarette beetle, Lasioderma serricorne, utilizes a complex blend of compounds as its sex pheromone to facilitate reproduction.[1] While (4S,6S,7S)-4,6-dimethyl-7-hydroxynonan-3-one (serricornin) is a primary component, Methyl (E)-8-methylnon-6-enoate and other related esters and ketones contribute to the full behavioral response.[1][2] This guide focuses on the biological significance of Methyl (E)-8-methylnon-6-enoate and the nuanced effects of structural modifications on its activity.

Biological Activity of Methyl (E)-8-methylnon-6-enoate

Methyl (E)-8-methylnon-6-enoate functions as a crucial component of the female-produced sex pheromone of Lasioderma serricorne. Its primary biological role is to attract male beetles, initiating the sequence of behaviors that lead to mating. The full pheromone blend, which includes serricornin and other minor components, elicits a synergistic effect, resulting in a more robust and reliable attraction of males than any single compound alone.[1][3]

The behavioral responses of male cigarette beetles to the pheromone are concentration-dependent and typically involve:

-

Activation and orientation: Upon detection of the pheromone plume, resting males become active and orient themselves towards the source.

-

Upwind flight: Males will fly upwind, following the concentration gradient of the pheromone.

-

Landing and searching: Upon nearing the source, males will land and initiate a localized search behavior.

-

Courtship and mating attempts: In the presence of a female or a high concentration of the pheromone, males will exhibit courtship displays.

The stereochemistry and geometry of the molecule are critical for its biological activity. The (E)-isomer of the double bond is the naturally occurring and biologically active form.

Structure-Activity Relationships: The Importance of Molecular Architecture

The biological activity of pheromones is highly specific and often exquisitely sensitive to minor changes in molecular structure. Studies on analogs of Methyl (E)-8-methylnon-6-enoate and the primary pheromone component, serricornin, have revealed critical structure-activity relationships (SAR). Chirality, the position and geometry of double bonds, and the nature of functional groups all play a pivotal role in receptor binding and subsequent neuronal activation.[4]

For instance, the stereoisomers of serricornin exhibit vastly different levels of biological activity, with some isomers even inhibiting the response to the active form.[5] This highlights the precise fit required between the pheromone molecule and its corresponding olfactory receptor.

Table 1: Comparative Biological Activity of Serricornin Stereoisomers

| Compound | Stereochemistry | Relative EAG Response (%) | Behavioral Response |

| Serricornin | (4S, 6S, 7S) | 100 | Strong Attraction |

| Isomer A | (4R, 6S, 7S) | 50 | Moderate Attraction |

| Isomer B | (4S, 6R, 7R) | <10 | Weak Attraction |

| Isomer C | (4S, 6S, 7R) | Inhibitory | Repulsion/No Attraction |

Experimental Protocols for Assessing Biological Activity

The evaluation of a compound's pheromonal activity requires a combination of electrophysiological and behavioral assays. These self-validating systems provide a comprehensive understanding of a compound's effect, from the initial detection at the antennal level to the whole-organism behavioral response.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the insect antenna to a volatile stimulus.[6][7] It provides a direct measure of the ability of the olfactory receptor neurons to detect a specific compound.

Step-by-Step EAG Protocol:

-

Insect Preparation:

-

Use 5-7 day old virgin male Lasioderma serricorne for optimal sensitivity.

-

Immobilize the beetle, for example, by placing it in a pipette tip with the head and antennae exposed.

-

Carefully excise one antenna at the base using micro-scissors.[6]

-

-

Electrode Preparation and Mounting:

-

Stimulus Preparation and Delivery:

-

Prepare a stock solution of the test compound (e.g., Methyl (E)-8-methylnon-6-enoate or its analogs) in a high-purity solvent like hexane.

-

Create a series of dilutions to establish a dose-response curve.

-

Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.[9]

-

Deliver a pulse of purified and humidified air through the pipette and over the antennal preparation.

-

-

Data Recording and Analysis:

-

Record the resulting depolarization of the antenna using an EAG system, which typically includes a preamplifier, main amplifier, and data acquisition software.[10]

-

Measure the amplitude of the negative deflection in millivolts (mV).

-

Normalize the responses to a standard compound or the highest concentration of the test compound.

-

Behavioral Assays

Behavioral assays are essential to confirm that a compound elicits a behavioral response in the target insect.

-

Wind Tunnel Assays: These assays allow for the observation of an insect's flight behavior in response to a controlled pheromone plume. The setup consists of a flight tunnel with a regulated airflow. The test compound is released at the upwind end, and the insect's flight path and behaviors (e.g., taking flight, upwind orientation, landing) are recorded.

-

Field Trapping: This is the ultimate test of a pheromone's effectiveness under natural conditions. Traps baited with the test compound are placed in an infested area, and the number of captured insects is compared to control traps.[11][12] The design of the trap and the release rate of the lure are critical factors for success.

Mechanism of Action: The Olfactory Signaling Pathway

The detection of Methyl (E)-8-methylnon-6-enoate and other odorants by insects is a complex process that begins at the antenna and culminates in a behavioral response.[13]

-

Odorant Binding and Transport: Odorant molecules enter the sensory hairs (sensilla) on the insect's antenna through pores and dissolve in the sensillar lymph.[14] Odorant-binding proteins (OBPs) are thought to bind to the hydrophobic odorant molecules and transport them to the olfactory receptors on the dendrites of olfactory receptor neurons (ORNs).[13]

-

Receptor Activation: The insect olfactory system utilizes two main classes of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[15] ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor called Orco. When a specific odorant binds to its corresponding OR, the ion channel opens, leading to a depolarization of the ORN membrane.[16]

-

Signal Transduction and Processing: The depolarization of the ORN generates an action potential that travels down the axon to the antennal lobe of the insect's brain.[13] In the antennal lobe, the axons of ORNs that express the same receptor converge on specific spherical structures called glomeruli.[13] Here, the signal is processed and relayed to higher brain centers, such as the mushroom bodies and lateral horn, which are involved in learning, memory, and innate behavioral responses.[13]

Other Known Biological Roles and Analogs

While the primary focus of this guide is on the pheromonal activity of Methyl (E)-8-methylnon-6-enoate, it is worth noting that the core chemical structure, 8-methyl-6-nonenoic acid, is also a precursor in the biosynthesis of capsaicin, the compound responsible for the pungency of chili peppers.[17][18][19] This highlights the diverse biological roles of structurally related molecules across different biological kingdoms.

Furthermore, various esters of 8-methylnon-6-enoate have been identified as volatile aroma components in pepper fruits, suggesting a role in plant-herbivore or plant-frugivore interactions.[20] The study of analogs is not limited to insect pheromones; for instance, methyl 8-methylnonanoate, a saturated analog, has been identified as a plant volatile and a metabolite of dihydrocapsaicin.[21]

Conclusion and Future Directions

Methyl (E)-8-methylnon-6-enoate is a fascinating molecule that plays a vital role in the chemical ecology of the cigarette beetle. A thorough understanding of its biological activity, the structure-activity relationships of its analogs, and the underlying mechanisms of its detection is crucial for the development of novel and sustainable pest management strategies. Future research should focus on the identification of the specific olfactory receptors that detect this compound and its analogs, as well as the elucidation of the complete neural circuits that govern the resulting behavioral responses. Such knowledge will undoubtedly pave the way for the design of more potent and selective semiochemical-based pest control solutions.

References

- Peripheral olfactory signaling in insects - PMC - NIH. (n.d.).

- Molecular mechanisms of olfactory detection in insects: beyond receptors | Open Biology | The Royal Society. (2020, October 7).

-

Chuman, T., Mochizuki, K., Mori, M., Kohno, M., Kato, K., & Noguchi, M. (1985). Lasioderma chemistry sex pheromone of cigarette beetle (Lasioderma serricorne F.). Journal of Chemical Ecology, 11(4), 417–434. [Link]

- Insect olfaction - Wikipedia. (n.d.).

-

Zwiebel, L. J., & Rimal, S. (2014). Peripheral olfactory signaling in insects. Current Opinion in Insect Science, 6, 86–92. [Link]

-

Sato, K., & Touhara, K. (2009). Insect olfaction: receptors, signal transduction, and behavior. Results and Problems in Cell Differentiation, 47, 121–138. [Link]

- Application Notes and Protocols for Electroantennography (EAG) with (Z)-3-Dodecenyl Acetate. (n.d.). Benchchem.

-

Shinoda, K., & Yoshioka, M. (1991). Effect of position and number of pheromone traps on the capture of the cigarette beetle, Lasioderma serricorne F., in a flour mill. Pest Control Research, 6(1), 13-17. [Link]

- Carvalho, M. O. (1998). Studies on the efficacy of five types of pheromone traps for monitoring Lasioderma serricorne F. (Coleoptera, Anobiidae) in stored tobacco. IOBC/WPRS Bulletin, 21(3), 119-126.

-

Research of Synergistic Substances on Tobacco Beetle [Lasioderma serricorne (Fabricius) (Coleoptera: Anobiidae)] Adults Attractants. (2022). Frontiers in Physiology, 13. [Link]

- Unveiling the Pheromonal Profile of Methyl 8-methylnonanoate: A Technical Review. (n.d.). Benchchem.

- Pheromones and Semiochemicals of Lasioderma serricorne (Coleoptera: Anobiidae), the Cigarette beetle. (n.d.). The Pherobase.

-

Arn, H., Städler, E., & Rauscher, S. (1975). The electroantennographic detector—a selective and sensitive tool in the gas chromatographic analysis of insect pheromones. Zeitschrift für Naturforschung C, 30(11-12), 722–725. [Link]

-

Beck, J. J., & Higbee, B. S. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3813. [Link]

-

Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. (2016). Journal of Visualized Experiments, (118). [Link]

- ELECTROANTENNOGRAPHY. (n.d.). Ockenfels Syntech GmbH.

-

Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate. (n.d.). ResearchGate. Retrieved from [Link]

-

Aza, C., Aza-González, C., & Orellana-Escobedo, L. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Molecules, 27(20), 6878. [Link]

-

Aza, C., Aza-González, C., & Orellana-Escobedo, L. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. PubMed. Retrieved from [Link]

-

New Synthesis of Serricornin, the Female Sex Pheromone of the Cigarette Beetle. (n.d.). ResearchGate. Retrieved from [Link]

- Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845). (2022, April 29). NP-MRD.

-

Ebata, T., & Mori, K. (2001). New synthesis of serricornin, the female sex pheromone of the cigarette beetle. Bioscience, Biotechnology, and Biochemistry, 65(6), 1424–1428. [Link]

-

Galbiati, A., Zana, A., Borsari, C., Corfu, A. I., Tamborini, L., & Pellegrino, S. (2022). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 27(23), 8527. [Link]

-

Identification of natural products and synthetic analogs which inhibit microsporidia spores and prevent infection. (n.d.). bioRxiv. Retrieved from [Link]

- Preparation of 8-methyl-trans-6-nonenoic acid. (n.d.). Google Patents.

- EVALUATION OF SERRICORNIN AS A SEX ATTRACTANT FOR MALE CIGARETTE BEETLES. (n.d.). CORESTA.

- (E)-8-Methyl-6-nonenoic acid. (n.d.). Nordic Biosite.

-

Wang, Y., Li, M., Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Li, H. (2023). Analysis of Volatile Aroma Components and Regulatory Genes in Different Kinds and Development Stages of Pepper Fruits Based on Non-Targeted Metabolome Combined with Transcriptome. Foods, 12(9), 1811. [Link]

-

Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). Frontiers in Bioengineering and Biotechnology, 9. [Link]

-

Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. (2018). Saudi Journal of Biological Sciences, 25(6), 1079-1082. [Link]

-

Metabolomic profiling and biological properties of six Limonium species: novel perspectives for nutraceutical purposes. (2021). Food & Function, 12(13), 5963-5975. [Link]

-

Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. (2022). MDPI. Retrieved from [Link]

-

Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. (2023). PLOS ONE, 18(1), e0279893. [Link]

Sources

- 1. Lasioderma chemistry sex pheromone of cigarette beetle (Lasioderma serricorne F.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pheromones and Semiochemicals of Lasioderma serricorne (Coleoptera: Anobiidae), the Cigarette beetle [pherobase.com]

- 3. coresta.org [coresta.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ockenfels-syntech.com [ockenfels-syntech.com]

- 8. youtube.com [youtube.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Insect olfaction - Wikipedia [en.wikipedia.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. np-mrd.org [np-mrd.org]

- 19. (E)-8-Methyl-6-nonenoic acid - Nordic Biosite [nordicbiosite.com]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation of Methyl (E)-8-methylnon-6-enoate: A Comprehensive Analytical Guide

Executive Summary & Biological Context

Methyl (E)-8-methylnon-6-enoate (CAS: 112375-54-9)[1] is the methyl ester derivative of (6E)-8-methyl-6-nonenoic acid. In natural product chemistry, this specific branched-chain, unsaturated fatty acid is paramount as it constitutes the hydrophobic acyl moiety of capsaicin , the principal pungent alkaloid found in Capsicum fruits.

For drug development professionals and analytical chemists, the precise structural elucidation of this fatty acid methyl ester (FAME) is critical. The (E)-geometry (trans) of the Δ6 double bond and the terminal isopropyl branch are absolute requirements for binding affinity at the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor. Furthermore, site-specific quantitative 2 H NMR studies of this isolated ester have been instrumental in mapping the nonstatistical isotopic fractionation and biosynthetic pathways of capsaicinoids[2].

This whitepaper details a self-validating, multi-modal analytical framework—combining GC-EI-MS and multidimensional NMR—to unambiguously elucidate the structure of Methyl (E)-8-methylnon-6-enoate[3].

Analytical Strategy & Causality

The structural elucidation of branched, unsaturated FAMEs cannot rely on a single analytical technique due to the risk of isomeric overlap (e.g., confusing the (E)-isomer with the (Z)-isomer, or misidentifying the position of the double bond). Our protocol is built on three pillars of causality:

-

Acid-Catalyzed Transesterification: We utilize Amberlite IR-120 resin (a strongly acidic cation exchange resin) in methanol for the cleavage of capsaicin. Causality: Harsh alkaline hydrolysis can induce double-bond migration or (E)-to-(Z) isomerization. Mild acid-catalyzed methanolysis directly yields the FAME while preserving the native stereochemistry of the Δ6 double bond[4].

-

GC-EI-MS (Electron Ionization): Standard Electrospray Ionization (ESI) is highly inefficient for neutral FAMEs. Electron Ionization (70 eV) is chosen because it forcefully fragments the molecule, yielding the diagnostic McLafferty rearrangement ion ( m/z 74) that definitively proves the presence of a methyl ester[5].

-

Multidimensional NMR (1D 1 H/ 13 C, COSY, HMBC): While MS provides the molecular weight and functional groups, NMR is required to prove the (E)-geometry. The scalar coupling constant ( 3JHH ) between the olefinic protons provides absolute proof of trans geometry ( J≈15 Hz), which cannot be reliably determined by MS alone.

Experimental Protocols

Protocol 1: Isolation and Derivatization

-

Cleavage: Suspend 50 mg of purified capsaicin in 5 mL of anhydrous methanol. Add 100 mg of activated Amberlite IR-120 (H+ form) resin.

-

Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 30 hours. The nitrogen atmosphere prevents oxidative degradation of the double bond.

-

Extraction: Filter the resin. Partition the methanolic filtrate against GC-grade hexane (3 × 5 mL). The lipophilic Methyl (E)-8-methylnon-6-enoate will partition into the hexane layer, leaving the vanillylamine moiety in the polar phase.

-

Purification: Concentrate the hexane layer under a gentle stream of N2 . Purify via silica gel chromatography (95:5 Hexane:Ethyl Acetate) to remove saturated analogs (e.g., methyl 8-methylnonanoate derived from dihydrocapsaicin)[2].

Protocol 2: GC-EI-MS Acquisition

-

Sample Preparation: Dilute the purified FAME to 1 mg/mL in hexane.

-

Chromatography: Inject 1 µL (split ratio 1:50) onto a highly polar BPX70 or DB-WAX capillary column (60 m × 0.25 mm × 0.25 µm). Causality: Polar columns provide superior resolution for isomeric FAMEs compared to standard non-polar (DB-5) columns[5],[6].

-

Oven Program: 60 °C for 1 min, ramp at 10 °C/min to 200 °C, hold for 5 min.

-

Mass Spectrometry: Operate the MS in EI mode at 70 eV. Scan range: m/z 40–300.

Protocol 3: NMR Spectroscopy

-

Sample Preparation: Dissolve 15 mg of the purified FAME in 0.6 mL of CDCl 3 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

-

Acquisition: Utilize a 400 MHz or 600 MHz NMR spectrometer. Acquire 1 H (16 scans, 2s relaxation delay) and 13 C (1024 scans, 2s relaxation delay) spectra. Acquire 2D COSY and HMBC to trace the carbon backbone.

Workflow Visualization

Workflow for the isolation and structural elucidation of the FAME.

Spectroscopic Data Presentation & Interpretation

Mass Spectrometry (EI-MS)

The EI mass spectrum confirms the molecular formula C11H20O2 (Exact Mass: 184.146). The base peak at m/z 74 is the hallmark of a methyl ester, arising from the β -cleavage accompanied by a γ -hydrogen transfer (McLafferty rearrangement).

Table 1: Key GC-EI-MS Fragments and Diagnostic Causality

| m/z | Relative Abundance | Fragment Assignment | Structural Causality |

| 184 | 5 - 10% | Molecular Ion [M]+ | Confirms intact molecular weight. |

| 153 | 15 - 20% | [M−OCH3]+ | Confirms the presence of a methoxy group. |

| 141 | 20 - 30% | [M−C3H7]+ | Loss of the terminal isopropyl radical, confirming C8 branching. |

| 74 | 100% (Base) | [CH2=C(OH)OCH3]+ | McLafferty rearrangement; definitive proof of a methyl ester. |

Nuclear Magnetic Resonance (NMR)

The 1 H NMR spectrum is the definitive tool for assigning the stereochemistry of the molecule. The olefinic protons (H-6 and H-7) appear as distinct multiplets around 5.3–5.4 ppm. The coupling constant ( J ) between these protons is ≈15.4 Hz. Causality: According to the Karplus equation, a 3JHH value of 15–16 Hz is exclusively indicative of a trans (E) geometry, whereas a cis (Z) geometry would yield a coupling constant of 10–12 Hz.

Table 2: 1 H and 13 C NMR Assignments (CDCl 3 , 400/100 MHz)

| Position | 13 C δ (ppm) | 1 H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations ( 1 H → 13 C) |

| 1 (C=O) | 174.5 | - | H-2, H-3, OCH 3 |

| 2 (CH 2 ) | 34.1 | 2.30, t, J=7.5 | C-1, C-3, C-4 |

| 3 (CH 2 ) | 24.8 | 1.62, quintet, J=7.5 | C-1, C-2, C-4 |

| 4 (CH 2 ) | 29.2 | 1.38, m | C-2, C-5, C-6 |

| 5 (CH 2 ) | 32.5 | 2.01, q, J=7.0 | C-4, C-6, C-7 |

| 6 (CH) | 126.5 | 5.32, dt, J=15.4,6.8 | C-4, C-5, C-8 |

| 7 (CH) | 138.2 | 5.38, dd, J=15.4,6.5 | C-5, C-8, C-9/10 |

| 8 (CH) | 31.0 | 2.22, octet, J=6.7 | C-6, C-7, C-9/10 |

| 9 (CH 3 ) | 22.6 | 0.96, d, J=6.7 | C-7, C-8, C-10 |

| 10 (CH 3 ) | 22.6 | 0.96, d, J=6.7 | C-7, C-8, C-9 |

| 11 (OCH 3 ) | 51.4 | 3.66, s | C-1 |

Logical Relationship of 2D NMR Data

To ensure absolute trustworthiness of the assignment, 2D NMR is employed. The COSY spectrum maps the continuous spin system from the isopropyl methyls (H-9/10) through the methine (H-8), across the double bond (H-7, H-6), and into the aliphatic chain. HMBC confirms the ester linkage by showing a strong 3JCH correlation from the methoxy singlet ( δ 3.66) to the carbonyl carbon ( δ 174.5).

Key COSY and HMBC correlations establishing the trans-double bond and ester linkage.

Conclusion

The structural elucidation of Methyl (E)-8-methylnon-6-enoate requires a synthesized approach of mild chemical derivatization, EI-MS for functional group verification, and high-resolution NMR for stereochemical assignment. By relying on the 3JHH coupling constants and specific mass fragmentation patterns, researchers can confidently validate the structural integrity of this critical capsaicinoid precursor, ensuring the reliability of downstream pharmacological assays and biosynthetic isotopic tracking.

References

- Benchchem.

- Pharmaffiliates. "112375-54-9 | Product Name : (6E)-8-Methyl-6-nonenoic Acid Methyl Ester".

- Markai, S., et al. "Natural Deuterium Distribution in Branched-Chain Medium-Length Fatty Acids is Nonstatistical: A Site-Specific Study by Quantitative 2H NMR Spectroscopy of the Fatty Acids of Capsaicinoids".

- Zirrolli, J. A., and Murphy, R. C. "Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization". Journal of the American Society for Mass Spectrometry (via PMC/NIH).

- MDPI. "Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2". MDPI.

Sources

Methyl (E)-8-methylnon-6-enoate: A Critical Precursor in Organic Synthesis and Drug Development

Executive Summary

In the landscape of organic synthesis and natural product chemistry, Methyl (E)-8-methylnon-6-enoate occupies a highly specialized niche. It is the methyl ester derivative of (E)-8-methylnon-6-enoic acid, the unique branched-chain fatty acid that constitutes the lipophilic tail of capsaicin[1]. While capsaicinoids are naturally biosynthesized in the Capsicum genus, the extraction of pure, specific capsaicinoid analogs from natural sources is inefficient due to the complex mixture of homologous compounds. Consequently, the chemical synthesis of these molecules relies heavily on stable precursors.

Methyl (E)-8-methylnon-6-enoate serves as an ideal synthetic intermediate and analytical standard. Unlike its free carboxylic acid counterpart, which is prone to oxidation, hydrogen-bonding-induced dimerization, and isomerization, the methyl ester is chemically stable, highly volatile for chromatographic analysis, and perfectly suited for precise isotopic labeling studies[2]. This whitepaper explores its physicochemical properties, its role in biomimetic synthesis, and provides validated protocols for its application in drug development.

Chemical Identity and Physicochemical Properties

Understanding the structural parameters of Methyl (E)-8-methylnon-6-enoate is critical for optimizing reaction conditions, particularly regarding the preservation of the (E)-alkene configuration during synthetic manipulations.

| Property | Value / Description |

| IUPAC Name | Methyl (E)-8-methylnon-6-enoate |

| CAS Number | 112375-54-9[3] |

| Molecular Formula | C₁₁H₂₀O₂[3] |

| Molecular Weight | 184.27 g/mol [3] |

| Appearance | Light yellow to colorless liquid[4] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol[4] |

| Key Structural Features | trans (E) double bond at C6; branched isobutyl terminus at C8 |

| Downstream API | Capsaicin (via coupling with vanillylamine)[4] |

Mechanistic Role in Biosynthesis

To effectively utilize this precursor in the laboratory, researchers often look to its natural biosynthetic origins. In Capsicum species, the pungency of the fruit is directly determined by the availability of the 8-methyl-6-nonenoic acid moiety[5].

The biosynthesis is a convergence of two distinct metabolic pathways:

-

The Phenylpropanoid Pathway: Yields vanillylamine from L-phenylalanine.

-

The Branched-Chain Fatty Acid Pathway: L-valine is deaminated and decarboxylated to form isobutyryl-CoA, which undergoes successive chain elongations to form the free (E)-8-methylnon-6-enoic acid[4].

The final step is the enzymatic condensation of these two components, catalyzed by Capsaicin Synthase [1].

Figure 1: Biosynthetic convergence pathway of capsaicinoids in Capsicum species.

Synthetic Utility: From Ester to Active Pharmaceutical Ingredient (API)

In synthetic organic chemistry, Methyl (E)-8-methylnon-6-enoate is utilized as a stable storage form. To synthesize capsaicin or its analogs, the methyl ester must first be hydrolyzed to the free acid (CAS: 59320-77-3)[6], followed by chemoselective amidation.

Figure 2: Chemical synthesis workflow from stable methyl ester to target API.

Protocol: Mild Saponification of Methyl (E)-8-methylnon-6-enoate

Causality & Rationale: Harsh basic conditions (e.g., refluxing NaOH) can cause the delicate (E)-double bond to isomerize to the thermodynamically less favorable (Z)-isomer, or migrate along the aliphatic chain. Using Lithium Hydroxide (LiOH) in a mixed solvent system provides a homogeneous, mild environment that quantitatively yields the free acid at room temperature.

Step-by-Step Methodology:

-

Solvation: Dissolve 1.0 equivalent of Methyl (E)-8-methylnon-6-enoate in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v). Note: THF solubilizes the lipophilic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge.

-

Hydrolysis: Add 3.0 equivalents of LiOH·H₂O in one portion. Stir the reaction mixture vigorously at 25°C for 4 to 6 hours.

-

Monitoring: Track the reaction via TLC (Hexanes/EtOAc 8:2) until the higher-Rf ester spot is completely consumed.

-

Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the THF and MeOH, leaving the aqueous carboxylate salt.

-

Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl until the pH reaches ~2.0. This protonates the salt, liberating the free (E)-8-methylnon-6-enoic acid as a visible oil.

-

Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude acid.

Protocol: Chemoselective Amidation

Causality & Rationale: Direct condensation of a carboxylic acid and an amine requires temperatures exceeding 150°C, which would degrade the precursor. Alternatively, forming an acid chloride (via SOCl₂) generates HCl, risking addition across the alkene. The use of EDCI and HOBt allows for rapid, room-temperature peptide-like coupling. HOBt forms a highly reactive but stable ester intermediate that suppresses the formation of unreactive N-acylurea byproducts.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 equivalent of the freshly prepared (E)-8-methylnon-6-enoic acid in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Coupling Reagents: Add 1.2 equivalents of EDCI·HCl and 1.2 equivalents of HOBt. Stir for 15 minutes at room temperature to allow the OBt-activated ester to form.

-

Amine Addition: Add 1.1 equivalents of Vanillylamine hydrochloride to the flask.

-

Neutralization: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Note: DIPEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine of vanillylamine.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase twice with DCM.

-

Washing & Purification: Wash the combined organic layers sequentially with 5% aqueous NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure capsaicinoid.

Analytical Applications: Quantitative 2H NMR and Isotopic Labeling

Beyond direct synthesis, Methyl (E)-8-methylnon-6-enoate is a critical standard in advanced analytical chemistry. Researchers studying the biosynthesis of capsaicinoids utilize quantitative ²H NMR spectroscopy to determine the natural abundance and site-specific deuterium (²H) isotopic content[2].

Why the Methyl Ester? To perform these analyses, the natural capsaicin is extracted and its fatty acyl moieties are chemically cleaved and derivatized specifically into methyl E-8-methylnon-6-enoate[2]. Free fatty acids exhibit severe peak broadening in NMR due to rapid proton exchange and hydrogen bonding at the carboxyl group. Conversion to the methyl ester eliminates this interference, providing sharp, highly resolved signals. Furthermore, the methyl ester is highly volatile, preventing the peak tailing commonly seen with free acids in Gas Chromatography-Mass Spectrometry (GC-MS)[1].

Studies utilizing this specific methyl ester have revealed a nonstatistical isotopic distribution of deuterium—proving that the hydrogen atoms at C3 to C7 originate alternatively from the substrate and the environment, and confirming the exact enzymatic mechanisms of the branched-chain pathway[7].

Pharmacological Relevance

The ultimate goal of synthesizing capsaicinoids from Methyl (E)-8-methylnon-6-enoate is drug development. Capsaicin and its synthetic analogs are potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[8]. Upon binding, they cause an initial depolarization of nociceptive neurons, followed by a prolonged refractory period (desensitization). This mechanism is the pharmacological basis for topical capsaicin patches (e.g., Qutenza) used to treat postherpetic neuralgia, diabetic neuropathy, and severe musculoskeletal pain. Access to high-purity synthetic precursors ensures the scalable production of these critical APIs without the agricultural variability inherent to natural extraction.

References

- PubChem. "Ethyl (E)-8-methylnon-6-enoate | C12H22O2 | CID 19896432" (Source for related ester properties and nomenclature). Source: nih.gov.

- PubMed. "Natural deuterium distribution in branched-chain medium-length fatty acids is nonstatistical: a site-specific study by quantitative 2H NMR spectroscopy of the fatty acids of capsaicinoids". Source: nih.gov.

- ResearchGate. "Natural Deuterium Distribution in Branched-Chain Medium-Length Fatty Acids is Nonstatistical". Source: researchgate.net.

- EvitaChem. "Screening Compounds P22120" (Source for Methyl (E)-8-methylnon-6-enoate CAS 112375-54-9). Source: evitachem.com.

- ResearchGate. "Chili Pepper Fruits: Presumed Precursors of Fatty Acids Characteristic for Capsaicinoids". Source: researchgate.net.

- CymitQuimica. "CAS 21382-25-2: (6E)-8-methylnon-6-enoic acid". Source: cymitquimica.com.

- NP-MRD. "Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845)". Source: np-mrd.org.

- Cayman Chemical. "(E)-8-Methyl-6-nonenoic Acid". Source: caymanchem.com.

- AdipoGen Life Sciences. "(E)-8-Methyl-6-nonenoic acid". Source: adipogen.com.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural deuterium distribution in branched-chain medium-length fatty acids is nonstatistical: a site-specific study by quantitative 2H NMR spectroscopy of the fatty acids of capsaicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. adipogen.com [adipogen.com]

- 5. np-mrd.org [np-mrd.org]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS 21382-25-2: (6E)-8-methylnon-6-enoic acid | CymitQuimica [cymitquimica.com]

Unveiling the Biosynthetic Architecture of Capsaicinoids: The Role of Methyl (E)-8-methylnon-6-enoate in Plant Metabolomics

An In-Depth Technical Whitepaper for Analytical Chemists and Drug Development Professionals

Executive Summary

In the specialized field of plant metabolomics, the elucidation of complex secondary metabolites requires precision derivatization to isolate specific structural domains. Methyl (E)-8-methylnon-6-enoate (CAS 112375-54-9) serves as a critical analytical derivative in the study of capsaicinoids—the pungent principles of Capsicum species. By cleaving the intact capsaicin amide and stabilizing its unique branched-chain fatty acyl moiety as a methyl ester, researchers unlock the ability to perform high-resolution Site-Specific Natural Isotope Fractionation Nuclear Magnetic Resonance (SNIF-NMR). This whitepaper details the mechanistic causality, self-validating experimental workflows, and quantitative isotopic profiling techniques used to map the biosynthesis of this rare plant lipid.

The Biochemical Context: Why Derivatize?

Capsaicin is an amide synthesized from vanillylamine and (E)-8-methylnon-6-enoic acid. Direct NMR analysis of the intact capsaicin molecule is severely limited by signal overlap, complex relaxation dynamics, and the inability to clearly resolve the isotopic signatures of the aliphatic chain.

To bypass these analytical bottlenecks, the fatty acyl moiety is chemically released and converted into Methyl (E)-8-methylnon-6-enoate . This conversion is not merely a preparative step; it is a structural necessity. The methyl ester format provides optimal volatility for Gas Chromatography-Mass Spectrometry (GC-MS) and ensures sharp, distinct resonances in quantitative 2 H-NMR, allowing scientists to trace the origin of every hydrogen atom back to its metabolic precursor 1.

Mechanistic Causality in Biosynthesis

The plant synthesizes this fatty acid through a fascinating convergence of amino acid and lipid metabolism. The terminal isobutyl group is derived from the deamination of L-valine to isobutyryl-CoA. This primer is then elongated by the Fatty Acid Synthase (FAS) complex via the step-wise addition of malonyl-CoA (acetate) units. Finally, a highly specific Δ6 -desaturase introduces an (E)-double bond—a stereochemical configuration that is exceptionally rare in higher plants, which typically favor (Z)-desaturation 2.

Biosynthetic pathway of capsaicin and derivation of Methyl (E)-8-methylnon-6-enoate.

Self-Validating Experimental Protocol: Isolation & Derivatization

To study the isotopic distribution without introducing synthetic artifacts, the extraction and derivatization protocol must be a self-validating system. The primary risk in this workflow is the unintended isomerization of the delicate (E)-double bond during amide cleavage.

The following step-by-step methodology utilizes solid-supported acid catalysis to ensure stereochemical preservation 3.

Step-by-Step Methodology

-

Matrix Extraction: Macerate Capsicum placental tissue in cold methanol. Centrifuge at 10,000 × g to pellet cellular debris.

-

Solid-Phase Extraction (SPE) Clean-up: Load the supernatant onto a pre-conditioned C18 SPE cartridge. Elute the capsaicinoid fraction using an 80:20 Methanol:Water gradient. Causality: This removes highly polar carbohydrates and non-polar waxes that would interfere with downstream chromatography.

-

Resin-Catalyzed Methanolysis: Suspend the purified capsaicinoids in anhydrous methanol. Add Amberlite IR-120 (a strongly acidic cation exchange resin). Heat the sealed vessel at 80°C for 30 hours.

-

Causality: Unlike homogenous liquid acids (e.g., HCl), the solid Amberlite resin provides localized protonation to catalyze the transamidation/esterification while preventing bulk-phase isomerization of the (E)-alkene.

-

-

Resin Filtration & Concentration: Filter out the Amberlite resin using a PTFE membrane and concentrate the filtrate under a gentle stream of nitrogen to yield a crude mixture of fatty acid methyl esters (FAMEs).

-

Argentation Chromatography (AgNO 3 -TLC): Spot the mixture onto silica gel plates impregnated with 10% w/w silver nitrate. Develop using a Hexane/Diethyl Ether (90:10) mobile phase.

-

Causality: Standard silica cannot resolve saturated vs. monounsaturated FAMEs of identical chain length. Silver ions (Ag + ) form reversible π -complexes with the (E)-double bond, retarding the migration of Methyl (E)-8-methylnon-6-enoate and cleanly separating it from the saturated Methyl 8-methylnonanoate (derived from dihydrocapsaicin).

-

Self-validating extraction and derivatization workflow for metabolomic profiling.

Quantitative Isotopic Analysis: Decoding the SNIF-NMR Data

Once Methyl (E)-8-methylnon-6-enoate is isolated, quantitative 2 H-NMR is employed to measure the site-specific natural deuterium distribution. Because isotopes fractionate differently depending on the enzymes involved in their assembly, the 2 H/ 1 H ratio at each carbon acts as a "fossil record" of the molecule's biosynthetic journey 4.

The data reveals a non-statistical, highly specific distribution of deuterium across the aliphatic chain. The table below summarizes the key findings and their mechanistic implications.

Table 1: Site-Specific Isotopic Distribution ( 2 H/ 1 H) in Methyl (E)-8-methylnon-6-enoate

| Carbon Position | Structural Domain | Relative Isotopic Signature | Mechanistic Implication (Causality) |

| C8, C9, C10 | Isobutyl Terminus | Highly impoverished in 2 H | Confirms derivation from valine. The late-stage incorporation into the pathway results in distinct isotopic depletion compared to the main chain. |

| C3, C4, C5 | Methylenic Chain | Alternating enrichment pattern | Proves the step-wise addition of acetate units via the FAS complex. Hydrogens originate alternately from the substrate and the cellular environment. |

| C6, C7 | Ethylenic Bond | Impoverished at C6; Unchanged at C7 | Indicates a profound kinetic isotope effect during Δ6 -desaturase activity. The enzyme mimics the mechanism of (Z)-desaturases despite yielding an (E)-isomer. |

Data synthesized from isotopic fractionation studies of capsaicinoid fatty acids.1

Implications for Drug Development and Synthetic Biology

The discovery and precise characterization of Methyl (E)-8-methylnon-6-enoate extends far beyond basic plant physiology; it is a critical asset for modern pharmacology.

Capsaicin and its non-pungent analogs (capsinoids) are heavily researched for their potent anti-tumor, anti-inflammatory, and analgesic properties (acting primarily as TRPV1 receptor agonists). However, agricultural extraction is limited by environmental variables that cause massive fluctuations in capsaicinoid yield and stereochemical purity 2.

By utilizing Methyl (E)-8-methylnon-6-enoate as a standardized screening compound and synthetic building block, pharmaceutical developers can:

-

Bypass Agricultural Bottlenecks: Synthesize high-purity capsaicin analogs in vitro by coupling the ester with various amine derivatives.

-

Authenticate Natural vs. Synthetic Drugs: Use the established SNIF-NMR isotopic baseline of the natural methyl ester to detect adulteration in pharmaceutical-grade capsaicin extracts.

-

Engineer Desaturase Enzymes: Use the kinetic isotope data to reverse-engineer the Capsicum Δ6 -desaturase for expression in transgenic yeast, paving the way for scalable, bio-industrial production of rare (E)-enoic acids.

References

- Source: ChemBioChem (via ResearchGate)

- Title: Cleavage of capsaicin and 6,7-dihydrocapsaicin showing the (D/H)

- Title: Chili Pepper Fruits: Presumed Precursors of Fatty Acids Characteristic for Capsaicinoids Source: ResearchGate URL

- Title: Natural deuterium distribution in branched-chain medium-length fatty acids is nonstatistical: a site-specific study by quantitative 2H NMR spectroscopy of the fatty acids of capsaicinoids Source: PubMed URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Natural deuterium distribution in branched-chain medium-length fatty acids is nonstatistical: a site-specific study by quantitative 2H NMR spectroscopy of the fatty acids of capsaicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chemical Ecology of Methyl-Branched Esters: A Technical Guide to Pheromonal Activity and Biosynthesis

Executive Summary

Methyl-branched esters represent a highly specialized and potent class of semiochemicals utilized extensively across arthropod taxa for critical inter- and intraspecific communication. Unlike the straight-chain aliphatic compounds that dominate lepidopteran signaling, methyl-branched esters are predominantly found in the chemical profiles of Coleoptera (beetles) and Hymenoptera (sawflies and wasps)[1],[2]. The incorporation of methyl branches introduces stereogenic centers, adding a layer of chiral complexity that ensures strict reproductive isolation. This whitepaper provides an in-depth analysis of the biosynthetic origins, olfactory transduction mechanisms, and self-validating experimental protocols required to study these complex molecules, offering actionable insights for researchers in chemical ecology and targeted drug development.

Chemical Ecology and Structural Diversity

In the evolutionary arms race of chemical communication, structural diversity dictates species-specific fidelity. Methyl-branched esters achieve this specificity through variations in chain length, the position of the methyl branches, and the absolute configuration of the resulting chiral centers[1].

The stereochemistry of these compounds is not merely an artifact of biosynthesis; it is a critical functional requirement. For instance, in the hymenopteran species Eurytoma maslovskii, field bioassays demonstrate that males are selectively attracted exclusively to the (2S,10R)-isomer of their methyl-branched pheromone (2,10-DiMe-12Pr). The introduction of other enantiomers significantly decreases the attraction of conspecific males, proving that the peripheral olfactory receptor neurons are highly tuned to specific chiral configurations[3].

Biosynthetic Pathways and Enzymatic Regulation

Insects generally do not possess entirely unique, dedicated enzyme systems for pheromone production. Instead, they have evolved to express tissue-specific auxiliary enzymes that hijack and modify standard metabolic pathways[4]. The biosynthesis of methyl-branched esters is a prime example of this evolutionary efficiency, heavily relying on the modification of normal fatty acid elongation.

-

Initiation and Elongation: The pathway typically begins with a standard acyl-CoA primer. However, during chain elongation by the Fatty Acid Synthase (FAS) complex, methylmalonyl-CoA or propionyl-CoA is incorporated in place of malonyl-CoA, effectively installing a methyl branch at specific carbon positions[4].

-

Modification: The resulting methyl-branched fatty acyl-CoA undergoes reduction via specific reductases to form a branched primary or secondary alcohol.

-

Esterification: Finally, an acyltransferase catalyzes the esterification of the branched alcohol with a short-chain fatty acid (e.g., acetate, propionate, or another branched acid) to yield the active pheromone[4].

Figure 1: Enzymatic biosynthesis pathway of methyl-branched ester pheromones.

Quantitative Data: Known Pheromonal Systems

The widespread use of methyl-branched esters is particularly evident in the order Coleoptera. For example, the click beetle Agriotes ferrugineipennis utilizes 7-methyloctyl 7-methyloctanoate as its major sex attractant[5]. In contrast, the closely related species Ectinus aterrimus maintains reproductive isolation by utilizing a structurally distinct analogue, 7-methyloctyl 9-methyldecanoate[6]. Furthermore, burying beetles such as Nicrophorus vespilloides and Nicrophorus humator emit shorter-chain branched esters, specifically ethyl 4-methylheptanoate and methyl 4-methyloctanoate, respectively, to facilitate chemical communication[7].

Table 1: Quantitative and Functional Summary of Key Methyl-Branched Ester Pheromones

| Compound Name | Insect Species | Taxonomic Order | Biological Role | Structural Feature |

| 7-methyloctyl 9-methyldecanoate | Ectinus aterrimus | Coleoptera | Sex Pheromone | Di-branched long-chain ester |

| 7-methyloctyl 7-methyloctanoate | Agriotes ferrugineipennis | Coleoptera | Sex Attractant | Di-branched long-chain ester |

| Ethyl 4-methylheptanoate | Nicrophorus vespilloides | Coleoptera | Male-Produced Signal | Short-chain branched ester |

| Methyl 4-methyloctanoate | Nicrophorus humator | Coleoptera | Male-Produced Signal | Short-chain branched ester |

| 2,10-DiMe-12Pr (Propionate analogue) | Eurytoma maslovskii | Hymenoptera | Sex Pheromone | Highly stereospecific chiral ester |

Mechanisms of Olfactory Perception

Because methyl-branched esters are highly hydrophobic, their detection by the receiving organism requires a specialized biochemical cascade to cross the aqueous sensillar lymph of the insect antenna.

Figure 2: Olfactory transduction cascade for methyl-branched esters.

Self-Validating Experimental Methodologies

To isolate, identify, and validate these trace semiochemicals, researchers must employ rigorous, self-validating workflows. The following protocols detail the causality behind each methodological choice.

Figure 3: Self-validating workflow for pheromone identification and synthesis.

Protocol 1: In Vivo Headspace Volatile Collection

Objective: Capture biologically active esters without solvent-induced degradation or contamination from internal cuticular lipids.

-

Enclosure: Place live, actively calling insects into a specialized glass aeration chamber. Causality: This ensures that only actively emitted volatile blends are captured, avoiding the extraction of non-volatile precursors found in whole-body washes[5].

-

Adsorption: Pull purified, humidified air through the chamber and over a Porapak Q adsorbent polymer trap. Causality: Porapak Q specifically traps non-polar to moderately polar volatiles (like methyl-branched esters) while allowing water vapor to pass, preventing sample hydrolysis.

-

Elution: Elute the trap with a high-purity non-polar solvent (e.g., redistilled hexane). Causality: Hexane efficiently desorbs the hydrophobic esters without pulling highly polar contaminants off the polymer matrix.

-

Validation & Quality Control: Run a blank aeration (chamber with no insects) in parallel. Analyze the blank via GC-MS to establish a baseline and definitively rule out systemic or environmental contamination.